2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate

Catalog No.
S13011375
CAS No.
820972-50-7
M.F
C10H17NO4S
M. Wt
247.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate

CAS Number

820972-50-7

Product Name

2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate

IUPAC Name

[2-(methanesulfonamido)cyclohexyl] prop-2-enoate

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

InChI

InChI=1S/C10H17NO4S/c1-3-10(12)15-9-7-5-4-6-8(9)11-16(2,13)14/h3,8-9,11H,1,4-7H2,2H3

InChI Key

YXLBCNYKMXFWRU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCCCC1OC(=O)C=C

2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate is a chemical compound characterized by the presence of a methanesulfonamide group attached to a cyclohexyl ring and an acrylate moiety. Its molecular formula is C12_{12}H17_{17}NO3_3S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur. This compound is notable for its potential applications in medicinal chemistry and its unique structural features that contribute to its biological activity.

The reactions involving 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate typically include:

  • Nucleophilic substitutions: The methanesulfonamide group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Michael addition reactions: The double bond in the prop-2-enoate moiety can undergo Michael addition with various nucleophiles, which can lead to the formation of more complex molecules.
  • Esterification: The compound can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid under acidic or basic conditions.

2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and its ability to modulate enzymatic pathways involved in pain and inflammation. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, impacting prostaglandin synthesis, which is crucial in inflammatory responses. Additionally, compounds with similar structures have shown promise in inhibiting certain cancer cell lines, indicating potential anticancer properties.

The synthesis of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate typically involves several steps:

  • Formation of the methanesulfonamide: This can be achieved by reacting cyclohexylamine with methanesulfonyl chloride.
  • Acrylate formation: The methanesulfonamide can then be reacted with an appropriate acrylate precursor, such as prop-2-enoic acid or its derivatives, under suitable conditions (e.g., using a coupling agent or catalyst).
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity for biological testing.

This compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory or anticancer drugs.
  • Chemical intermediates: It can be utilized in the synthesis of other complex organic molecules, particularly those requiring sulfonamide functionalities.
  • Agricultural chemicals: Its properties may also lend themselves to use in agrochemicals aimed at pest control or plant growth regulation.

Studies on the interactions of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate with biological targets have focused on:

  • Enzyme inhibition: Investigating how this compound affects enzymes like cyclooxygenases and lipoxygenases that are involved in inflammatory pathways.
  • Cellular assays: Evaluating its effects on various cancer cell lines to determine cytotoxicity and potential mechanisms of action.
  • Binding studies: Assessing how well this compound binds to target proteins compared to known inhibitors.

Several compounds share structural similarities with 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate. A comparison highlights their unique characteristics:

Compound NameStructural FeaturesBiological Activity
4-(Methylsulfonyl)anilineAniline derivative with a methylsulfonyl groupAnti-inflammatory properties
3-(Methanesulfonyl)phenylacrylatePhenylacrylate with a methanesulfonamide functionalityAnticancer activity
N-(Methanesulfonyl)-N'-phenylureaUrea derivative featuring a methanesulfonamide groupPotential antidiabetic effects
2-MethoxycarbonylmethylsulfanylcyclopentaneCyclopentane derivative with a methoxycarbonyl groupAntimicrobial properties

The uniqueness of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate lies in its specific cyclohexane structure combined with the acrylate functionality, which may enhance its reactivity and biological profile compared to other similar compounds. Its dual functional groups (methanesulfonamide and acrylate) provide opportunities for diverse

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

247.08782920 g/mol

Monoisotopic Mass

247.08782920 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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